Cetocycline hydrochloride

Descripción general

Descripción

Métodos De Preparación

La preparación de cetociclina hidrocloruro involucra varias rutas sintéticas y condiciones de reacción. Un método común incluye la cristalización del hidrocloruro de minociclina en un disolvente mixto de alcohol y agua . La optimización del proceso para la preparación de microesferas de hidrocloruro de minociclina involucra factores como el pH de la fase acuosa, el volumen de la fase acuosa y la cantidad de alcohol polivinílico . Los métodos de producción industrial a menudo implican el uso de metodologías robustas de diseño experimental para optimizar los parámetros del proceso y garantizar una alta eficiencia de encapsulación y tasas de liberación del fármaco .

Análisis De Reacciones Químicas

Acid-Catalyzed Epimerization

Cetocycline hydrochloride undergoes epimerization under acidic conditions, forming 4-epi-cetocycline as a major product .

Reaction Conditions:

-

Reflux in methanol with concentrated sulfuric acid (2 hours).

-

Temperature : Elevated (exact value unspecified but inferred from reflux conditions).

Analytical Confirmation:

-

UV-Vis Spectroscopy : Product shows λ<sub>max</sub> at 438 nm, matching 4-epi-cetocycline .

-

Mass Spectrometry : Key fragments include m/z 411 (M<sup>+</sup>), 255 (base peak), and 239 .

-

TLC Comparison : R<sub>f</sub> values identical to authentic 4-epi-cetocycline .

Alkaline Degradation and Stability

Strong alkaline conditions induce decomposition, but this compound shows resistance to dimethylamine release compared to other tetracyclines .

Key Observations:

-

NaOH Treatment (20%, heated) : No detectable dimethylamine via 2,4-dinitrofluorobenzene derivatization .

-

Contrast with Oxytetracycline : Unlike oxytetracycline, Cetocycline does not produce N,N-dimethyl-2,4-dinitroaniline under similar conditions .

Stability in Aqueous Solutions

While direct data on this compound’s stability is limited, analogous studies on tetracycline hydrochloride provide insights:

Hydrolysis Kinetics:

-

pH Dependency : Degradation accelerates in acidic (pH < 3) or alkaline (pH > 9) media .

-

Primary Degradants : Anhydrotetracycline (acidic conditions) and isotetracycline (alkaline conditions) .

Biotransformation Products

Microbial metabolism of Cetocycline yields two primary biotransformation products :

| Product | Characteristics |

|---|---|

| 4-epi-cetocycline | Stable epimer formed via acid-catalyzed rearrangement . |

| 5-hydroxylated derivative | Acid-labile; identified via UV shifts (λ<sub>max</sub> 354 nm) and TLC . |

Complexation Behavior

Though not explicitly documented for Cetocycline, tetracyclines generally form complexes via oxygen atoms in rings B and C .

Likely Interactions:

-

Metal Ions : Mg<sup>2+</sup>, Ca<sup>2+</sup> (common in tetracycline coordination) .

-

Biological Targets : Ribosomal 30S/50S subunits via Mg<sup>2+</sup>-mediated binding .

HPLC Protocol for Epimer Quantification :

Structural Determinants of Reactivity

Cetocycline’s reactivity is governed by:

Aplicaciones Científicas De Investigación

Clinical Applications

Cetocycline has several clinical applications due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Below are key areas where cetocycline is utilized:

- Infectious Diseases : Cetocycline is effective against various infections caused by resistant strains of bacteria, including those responsible for respiratory tract infections, skin infections, and certain sexually transmitted infections. Its efficacy against multi-resistant pathogens makes it a valuable option in treating complicated cases where traditional antibiotics fail .

- Dental Applications : Recent studies have investigated the use of cetocycline in dental treatments. For instance, controlled local delivery systems have been developed to apply cetocycline in periodontal therapy, enhancing healing and reducing bacterial load in periodontal pockets .

- Ophthalmic Uses : Cetocycline has been explored for its potential in treating conjunctivitis and other ocular infections due to its ability to penetrate ocular tissues effectively .

- Oncology : There is emerging research into the use of cetocycline as an adjunct treatment in cancer therapies. Its ability to inhibit bacterial growth may play a role in reducing infection rates in immunocompromised patients undergoing chemotherapy .

Case Study 1: Periodontal Therapy

A controlled case series assessed the adjunctive efficacy of this compound in patients with chronic periodontitis. The study demonstrated that localized application of cetocycline significantly reduced probing depth and improved clinical attachment levels compared to standard treatments alone. Patients reported enhanced healing and lower bacterial counts post-treatment .

Case Study 2: Ocular Infection Management

In a clinical report involving neonates with gonococcal ophthalmia neonatorum, cetocycline ointment was used as a prophylactic measure. The application resulted in a significant decrease in infection rates compared to historical controls where no prophylaxis was administered. This highlights the importance of cetocycline in preventing serious ocular infections in vulnerable populations .

Case Study 3: Management of Resistant Infections

A retrospective analysis evaluated the outcomes of patients treated with cetocycline for various resistant infections. The results showed a high success rate in eradicating infections caused by resistant strains, particularly in cases where traditional antibiotics had failed. This underscores cetocycline's role as a critical therapeutic option in managing antibiotic resistance .

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de cetociclina implica la inhibición de la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 30S de las bacterias susceptibles, evitando la unión del aminoacil-tRNA al complejo mRNA-ribosoma . Esta inhibición de la síntesis de proteínas conduce al efecto bacteriostático del hidrocloruro de cetociclina, deteniendo eficazmente el crecimiento de las bacterias .

Comparación Con Compuestos Similares

El hidrocloruro de cetociclina está estructuralmente relacionado con otros antibióticos de la tetraciclina, como la tetraciclina, la doxiciclina y la minociclina . En comparación con estos compuestos, el hidrocloruro de cetociclina exhibe una mayor solubilidad lipídica y una mayor actividad contra ciertas bacterias Gram negativas . es menos activo contra los estafilococos y no tiene actividad contra Pseudomonas . Otros compuestos similares incluyen la metaciclina y la rolitetraciclina, que también pertenecen a la clase de antibióticos de la tetraciclina .

Actividad Biológica

Cetocycline hydrochloride (CHD) is a derivative of the tetracycline class of antibiotics, which are known for their broad-spectrum antibacterial activity. This compound has garnered interest due to its enhanced efficacy against certain pathogens and its unique pharmacological properties compared to traditional tetracyclines.

Cetocycline, like other tetracyclines, exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome, which is crucial for peptide chain elongation during translation. This inhibition is reversible and selectively targets bacterial cells, sparing mammalian cells due to their lack of 30S ribosomal subunits .

Antimicrobial Efficacy

Research has demonstrated that cetocycline exhibits superior antimicrobial activity compared to traditional tetracycline. In vitro studies have shown that it has lower minimum inhibitory concentrations (MICs) against various pathogens, including Klebsiella pneumoniae and Escherichia coli. For instance, cetocycline has an MIC of 1.25 µg/mL against certain strains, indicating potent activity .

Pharmacokinetics

The pharmacokinetic profile of cetocycline reveals significant differences from its predecessors. Studies indicate that cetocycline has lower serum binding and higher lipid solubility, facilitating better uptake by bacterial cells. In animal models, cetocycline demonstrated effective renal clearance and high concentrations in urine, which is particularly beneficial for treating urinary tract infections (UTIs) .

Case Studies

- Urinary Tract Infection Model : In a preclinical study involving a UTI model, cetocycline was administered at a dosage of 15 mg/kg intravenously. The results showed a significant reduction in bacterial burden in the kidneys compared to controls, suggesting its potential as an effective treatment for UTIs caused by resistant strains .

- Histopathological Analysis : Following administration of cetocycline at higher doses (30 mg/kg), histopathological examinations revealed no acute toxicity in liver and kidney tissues, supporting its safety profile for further clinical exploration .

Comparative Efficacy

A comparative analysis of cetocycline with traditional tetracyclines and other antibiotics reveals key differences in efficacy:

| Antibiotic | MIC (µg/mL) | Bioavailability (%) | Renal Clearance (mL/min) |

|---|---|---|---|

| Cetocycline | 1.25 | 24 | High |

| Tetracycline | 5 | 90 | Moderate |

| Levofloxacin | 0.5 | 100 | High |

This table illustrates that while cetocycline has a lower MIC than tetracycline, it has lower bioavailability compared to levofloxacin but still shows promise due to its effective renal clearance .

Propiedades

Número CAS |

56433-46-6 |

|---|---|

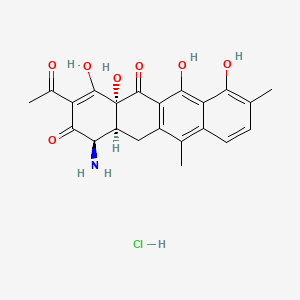

Fórmula molecular |

C22H22ClNO7 |

Peso molecular |

447.9 g/mol |

Nombre IUPAC |

(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride |

InChI |

InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1 |

Clave InChI |

PPJJEMJYGGEVPV-JKPGXYSKSA-N |

SMILES |

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |

SMILES isomérico |

CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |

SMILES canónico |

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Abbott 40728 cetocycline cetotetrine chelocardin chelocardin, (4alpha,4abeta,12abeta)-isomer chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.